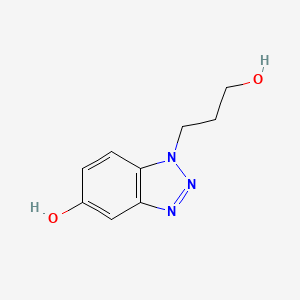

1-(3-Hydroxypropyl)benzotriazol-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-hydroxypropyl)benzotriazol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c13-5-1-4-12-9-3-2-7(14)6-8(9)10-11-12/h2-3,6,13-14H,1,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMATVXZWNTRPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)N=NN2CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523490-81-4 | |

| Record name | 1-(3-hydroxypropyl)-1H-1,2,3-benzotriazol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 3 Hydroxypropyl Benzotriazol 5 Ol

Historical and Evolving Synthetic Pathways

The synthesis of 1-(3-hydroxypropyl)benzotriazol-5-ol is not extensively documented in readily available literature, necessitating a logical synthetic design based on established benzotriazole (B28993) chemistry. The primary approach involves the preparation of a 5-substituted benzotriazole core followed by N-alkylation.

Conventional Synthetic Routes and Precursors

A plausible and conventional route to this compound begins with the synthesis of the key intermediate, 5-hydroxybenzotriazole (B1418087). A common precursor for this is 4-amino-3-nitrophenol.

The synthesis can be conceptualized in the following stages:

Formation of the Benzotriazole Ring: The synthesis typically starts from a substituted o-phenylenediamine (B120857) derivative. In this case, a likely precursor to 5-hydroxybenzotriazole is 3,4-diaminophenol. However, a more common route involves the diazotization of a related aminobenzotriazole. A feasible pathway commences with the nitration of a suitable aniline (B41778) derivative, followed by reduction and subsequent triazole ring formation. For instance, the synthesis could start from 4-aminophenol, which is nitrated to yield 4-amino-3-nitrophenol. Subsequent reduction of the nitro group would provide 3,4-diaminophenol. This intermediate can then undergo diazotization with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) to form the benzotriazole ring, yielding 5-hydroxybenzotriazole.

Alternatively, a more direct precursor, 5-aminobenzotriazole, can be synthesized and subsequently converted to the 5-hydroxy derivative. The diazotization of 5-aminobenzotriazole, followed by hydrolysis of the resulting diazonium salt in an aqueous acidic medium, would yield the desired 5-hydroxybenzotriazole.

N-Alkylation: The subsequent step is the N-alkylation of 5-hydroxybenzotriazole with a suitable 3-carbon synthon bearing a hydroxyl group. A common alkylating agent for this purpose is 3-chloropropanol or 3-bromopropanol. The reaction is typically carried out in the presence of a base to deprotonate the benzotriazole nitrogen, facilitating nucleophilic attack on the alkyl halide. Common bases include potassium carbonate, sodium hydroxide, or sodium hydride. wikipedia.org The choice of solvent is crucial and often involves polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724).

A significant challenge in the N-alkylation of benzotriazoles is the formation of a mixture of N1 and N2 isomers. The ratio of these isomers is influenced by factors such as the nature of the substituent on the benzene (B151609) ring, the alkylating agent, the solvent, and the reaction conditions. The electron-donating nature of the hydroxyl group at the 5-position is expected to influence the regioselectivity of the alkylation.

Protecting Group Strategy: Due to the presence of two hydroxyl groups (one phenolic and one alcoholic on the incoming chain), a protecting group strategy may be necessary to achieve the desired product selectively. The phenolic hydroxyl group of 5-hydroxybenzotriazole is acidic and could compete with the triazole nitrogen in the alkylation reaction. Therefore, it may be advantageous to protect the phenolic hydroxyl group with a suitable protecting group, such as a benzyl (B1604629) or silyl (B83357) ether, prior to N-alkylation. Following the introduction of the 3-hydroxypropyl chain, the protecting group can be removed under appropriate conditions to yield the final product.

Innovations in Reaction Conditions and Catalysis

Modern synthetic chemistry has introduced several innovations to improve the efficiency and selectivity of reactions like the N-alkylation of benzotriazoles.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the N-alkylation of benzotriazoles, often leading to higher yields in shorter reaction times compared to conventional heating. nih.govuomphysics.netbenthamdirect.comingentaconnect.comijpsonline.com This technique can be applied to the reaction between 5-hydroxybenzotriazole and 3-chloropropanol.

Phase-Transfer Catalysis: Phase-transfer catalysts (PTCs), such as quaternary ammonium (B1175870) salts, can facilitate the reaction between the benzotriazole salt (in the solid or aqueous phase) and the alkyl halide (in the organic phase), enhancing the reaction rate and yield.

Catalysis for Regioselectivity: While often a challenge, some catalytic systems have been developed to control the regioselectivity of N-alkylation. For instance, certain metal complexes have been reported to favor the formation of either the N1 or N2 isomer in the alkylation of unsubstituted benzotriazole. acs.org Research in this area could lead to catalysts that selectively yield the desired 1-(3-hydroxypropyl) isomer. For example, metal-free catalysis using B(C6F5)3 has been shown to be effective for site-selective N1-alkylation of benzotriazoles with diazoalkanes. rsc.org

| Parameter | Conventional Method | Microwave-Assisted Method |

| Heating | Oil bath / Heating mantle | Microwave irradiation |

| Reaction Time | Several hours | Minutes to a few hours ijpsonline.com |

| Solvent | DMF, Acetonitrile | Often solvent-free or high-boiling point solvents |

| Yield | Moderate to good | Often higher than conventional methods ijpsonline.com |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be effectively applied to the synthesis of this compound.

Solvent-Free and Sustainable Reaction Environments

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents (VOCs).

Solvent-Free N-Alkylation: The N-alkylation of benzotriazole has been successfully carried out under solvent-free conditions, often facilitated by microwave irradiation or the use of solid supports. benthamdirect.comingentaconnect.comresearchgate.net This approach minimizes solvent waste and simplifies product work-up. For the synthesis of the target molecule, a solvent-free reaction between 5-hydroxybenzotriazole and 3-chloropropanol in the presence of a solid base like potassium carbonate could be a viable green alternative.

Use of Greener Solvents: When a solvent is necessary, the use of environmentally benign solvents is preferred. Glycerol (B35011), a biodegradable and non-toxic solvent, has been reported as an effective medium for the N-alkylation of benzotriazole. researchgate.net Basic ionic liquids have also been employed as both catalysts and solvents in the N-alkylation of benzotriazole, offering advantages such as low volatility and potential for recycling. tandfonline.comresearchgate.net

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com

For the N-alkylation step:

5-hydroxybenzotriazole + 3-chloropropanol + Base → this compound + Base·HCl

The atom economy of this step is impacted by the molecular weight of the base and the resulting salt byproduct. Addition reactions, in general, have a higher atom economy than substitution reactions. While the core reaction is a substitution, choosing a base with a low molecular weight can help to maximize the atom economy.

Waste minimization strategies would focus on:

Catalytic Processes: Using catalytic amounts of a base or a phase-transfer catalyst instead of stoichiometric amounts reduces waste.

Recyclable Reagents and Solvents: The use of recyclable catalysts, such as certain ionic liquids, and the recovery and reuse of solvents contribute to waste reduction.

Process Optimization: Optimizing reaction conditions to maximize the yield and selectivity towards the desired N1-isomer minimizes the formation of byproducts and the need for extensive purification, thereby reducing waste generation.

| Green Chemistry Approach | Application in Synthesis | Benefit |

| Solvent-Free Reaction | N-alkylation under microwave irradiation without solvent. benthamdirect.comingentaconnect.comresearchgate.net | Reduces volatile organic compound (VOC) emissions and simplifies work-up. |

| Alternative Solvents | Using glycerol or ionic liquids for the N-alkylation step. researchgate.nettandfonline.comresearchgate.net | Employs biodegradable or recyclable reaction media. |

| Atom Economy | Choosing a low molecular weight base for the N-alkylation. | Maximizes the incorporation of reactant atoms into the final product. primescholars.com |

| Catalysis | Using a phase-transfer catalyst or a regioselective catalyst. | Reduces the amount of reagents needed and minimizes byproduct formation. |

Advanced Purification and Isolation Techniques in Synthesis

The purification of this compound is crucial to obtain a product of high purity. The presence of two hydroxyl groups makes the molecule relatively polar.

Recrystallization: This is a fundamental technique for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a polar molecule like this compound, polar solvents or solvent mixtures would be suitable. Common recrystallization solvents for benzotriazole derivatives include ethanol, water, or mixtures such as ethanol-water or toluene-hexane. google.comrochester.edu

Column Chromatography: This is a versatile technique for separating mixtures of compounds. For the purification of the target molecule, silica (B1680970) gel would be a suitable stationary phase. A gradient elution with a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) would likely be effective in separating the desired product from unreacted starting materials, the N2-isomer, and any other byproducts. The polarity of the eluent would be gradually increased to elute the more polar compounds.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for analytical purposes, HPLC is the method of choice. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile or methanol), would be well-suited for the separation and analysis of polar benzotriazole derivatives. researchgate.netkwrwater.nlnih.gov

Extraction: Liquid-liquid extraction is a key step in the work-up procedure to separate the product from inorganic salts and other water-soluble impurities. The choice of extraction solvent will depend on the polarity and solubility of the product.

Mechanistic Insights into the Formation of this compound

The formation of this compound via the N-alkylation of benzotriazol-5-ol is governed by the principles of nucleophilic substitution. The key mechanistic challenge in this synthesis is controlling the regioselectivity of the alkylation, as the benzotriazolide anion possesses two nucleophilic nitrogen atoms (N1 and N2).

Benzotriazole exists as a mixture of two tautomers: the 1H- and 2H-forms. Deprotonation with a base generates an ambident anion with negative charge delocalized over the N1, N2, and N3 atoms. The alkylating agent can then attack either the N1 or N2 position.

Generally, the N1-substituted product is the thermodynamically more stable isomer, while the N2-substituted product is often formed faster (kinetically favored) under certain conditions. The ratio of N1 to N2 isomers is influenced by several factors:

Steric Hindrance: The substituent at the 5-position (the hydroxyl group in this case) can sterically hinder the approach of the alkylating agent to the N1 position, potentially favoring N2 alkylation. However, the 3-hydroxypropyl group is relatively unhindered, which may lessen this effect.

Electronic Effects: The electron-donating nature of the hydroxyl group at the 5-position increases the electron density of the benzene ring, which in turn influences the nucleophilicity of the nitrogen atoms in the triazole ring.

Nature of the Alkylating Agent: The reactivity of the alkylating agent (e.g., 3-chloropropanol vs. 3-bromopropanol) can affect the transition state energies for attack at N1 and N2, thereby influencing the product ratio.

Solvent: The solvent can play a crucial role in solvating the cation of the base and the benzotriazolide anion, which can impact the accessibility of the N1 and N2 positions.

Counter-ion: The nature of the cation from the base (e.g., Na+, K+) can influence the aggregation of the benzotriazolide salt and the regioselectivity of the subsequent alkylation.

The reaction proceeds via an SN2 mechanism, where the benzotriazolide anion acts as the nucleophile and attacks the electrophilic carbon of the 3-halopropanol, displacing the halide ion. The transition state for this reaction will involve the partial formation of the N-C bond and the partial breaking of the C-X (where X is Cl or Br) bond.

To favor the formation of the desired this compound, reaction conditions would need to be optimized. This could involve exploring different base-solvent combinations, reaction temperatures, and potentially the use of phase-transfer catalysts, which have been shown to influence the regioselectivity of benzotriazole alkylation. researchgate.net For instance, employing a weaker base and a non-polar solvent might favor the formation of the thermodynamically more stable N1 isomer.

Reactivity and Reaction Mechanisms of 1 3 Hydroxypropyl Benzotriazol 5 Ol

Electrophilic and Nucleophilic Reactivity at the Benzotriazole (B28993) Core

The benzotriazole nucleus is a bicyclic heteroaromatic system, and its reactivity is influenced by the presence of both the electron-donating phenolic hydroxyl group and the N-1 alkyl substituent.

Electrophilic Aromatic Substitution:

The benzene (B151609) portion of the benzotriazole ring can undergo electrophilic aromatic substitution. The hydroxyl group at the C-5 position is a strongly activating, ortho-, para-directing group. This is due to the ability of its lone pair of electrons to donate into the aromatic ring, thereby stabilizing the arenium ion intermediate formed during the substitution. In the case of 1-(3-Hydroxypropyl)benzotriazol-5-ol, the positions ortho to the hydroxyl group are C-4 and C-6, and the para position is C-7 (relative to the C-5 hydroxyl group). Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to occur preferentially at these positions.

The N-1 substituted 3-hydroxypropyl group is generally considered to be a weakly activating or deactivating group with minimal directing effect on the benzene ring compared to the powerful influence of the hydroxyl group.

| Reaction | Typical Reagents | Predicted Position of Substitution |

| Nitration | HNO₃/H₂SO₄ | 4, 6, and 7 |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | 4, 6, and 7 |

| Sulfonation | Fuming H₂SO₄ | 4, 6, and 7 |

| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | 4, 6, and 7 |

| Friedel-Crafts Acylation | R-COCl/AlCl₃ | 4, 6, and 7 |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution on the benzotriazole ring is less common and generally requires the presence of strong electron-withdrawing groups and a good leaving group. For this compound, direct nucleophilic attack on the benzene ring is unlikely due to the presence of the electron-donating hydroxyl group. However, derivatization of the hydroxyl group into a better leaving group, such as a tosylate or mesylate, could potentially facilitate nucleophilic substitution at the C-5 position.

The presence of the N-1 substituent also resolves the tautomerism that exists in unsubstituted benzotriazole, locking the structure as a 1-substituted derivative. This has implications for the reactivity of the triazole nitrogen atoms. With the N-1 position occupied, any reactions involving the triazole ring nitrogens would be directed to N-2 or N-3, though such reactions are less common than substitutions on the benzene ring.

Reactions Involving the Hydroxyl Group

The compound possesses two distinct hydroxyl groups: a phenolic hydroxyl at C-5 and a primary aliphatic hydroxyl group at the terminus of the N-1 side chain. These two groups exhibit different reactivities.

Both hydroxyl groups can undergo esterification and etherification. The phenolic hydroxyl group at C-5 is less nucleophilic than the primary alcohol of the hydroxypropyl chain due to the delocalization of its lone pairs into the aromatic ring. Consequently, reactions with electrophiles will be more facile at the terminal hydroxyl group.

Esterification:

With Carboxylic Acids: In the presence of an acid catalyst (e.g., H₂SO₄) or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), both hydroxyl groups can be esterified. Selective esterification of the more reactive primary alcohol can be achieved by using milder conditions or a stoichiometric amount of the acylating agent.

With Acid Chlorides/Anhydrides: Reaction with acid chlorides or anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine, will readily form esters at both hydroxyl positions. Selective acylation of the primary alcohol is possible under controlled conditions.

Etherification (Williamson Ether Synthesis):

Deprotonation of the hydroxyl groups with a suitable base (e.g., NaH, K₂CO₃) followed by reaction with an alkyl halide (R-X) will form ethers. The phenolic hydroxyl is more acidic and will be deprotonated preferentially. Therefore, selective etherification at the C-5 position can be achieved by using one equivalent of a mild base. To achieve etherification at both positions, a stronger base and an excess of the alkyl halide would be required.

| Reaction Type | Reagent | More Reactive Site | Product |

| Esterification | Carboxylic Acid + Acid Catalyst | Primary -OH | 1-(3-Acyloxypropyl)benzotriazol-5-ol |

| Esterification | Acid Chloride + Base | Primary -OH | 1-(3-Acyloxypropyl)benzotriazol-5-ol |

| Etherification | Alkyl Halide + Weak Base | Phenolic -OH | 1-(3-Hydroxypropyl)-5-alkoxybenzotriazole |

| Etherification | Alkyl Halide + Strong Base (excess) | Both -OH | 1-(3-Alkoxypropyl)-5-alkoxybenzotriazole |

Oxidation:

The primary alcohol of the 3-hydroxypropyl side chain can be oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents.

To Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) would selectively oxidize the primary alcohol to the corresponding aldehyde, 3-(5-hydroxybenzotriazol-1-yl)propanal.

To Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) would oxidize the primary alcohol to a carboxylic acid, 3-(5-hydroxybenzotriazol-1-yl)propanoic acid.

The phenolic hydroxyl group is generally resistant to oxidation under these conditions but can be oxidized to a quinone under more forcing conditions, which may also lead to degradation of the molecule.

Reduction:

The hydroxyl groups themselves are not reducible. However, if the hydroxyl groups are first converted to other functional groups (e.g., tosylates), these can be reductively cleaved. Direct reduction of the benzotriazole ring is also possible under harsh conditions, such as catalytic hydrogenation at high pressure and temperature, which would lead to the saturation of the aromatic system.

Tautomerism and Isomerism in this compound Systems

Tautomerism:

Unsubstituted benzotriazole exists as a mixture of 1H- and 2H-tautomers, with the 1H-form generally being more stable. researchgate.net However, in this compound, the presence of the substituent at the N-1 position prevents this type of tautomerism within the triazole ring.

The primary tautomerism of concern for this molecule involves the phenolic hydroxyl group at the C-5 position. This can lead to keto-enol type tautomerism, where the compound exists in equilibrium with its corresponding quinone-methide form. While the phenolic form is expected to be significantly more stable due to the preservation of aromaticity, the existence of the keto tautomer can be relevant in certain reaction mechanisms.

Isomerism:

Positional Isomerism: The primary isomers of this compound would involve the placement of the hydroxypropyl and hydroxyl groups at different positions on the benzotriazole ring. For example, 1-(3-hydroxypropyl)benzotriazol-6-ol or 2-(3-hydroxypropyl)benzotriazol-5-ol would be positional isomers. The synthesis of this compound would typically start from a substituted o-phenylenediamine (B120857), which would define the positions of the substituents.

Structural Isomerism of the Side Chain: Isomers of the 3-hydroxypropyl side chain, such as a 2-hydroxypropyl or 1-hydroxypropyl group, would also constitute structural isomers.

Prototropic Tautomerism and its Influence on Reactivity

A key feature of the benzotriazole ring is its ability to undergo prototropic tautomerism, a process involving the migration of a proton between the nitrogen atoms of the triazole ring. For N-unsubstituted benzotriazoles, an equilibrium exists between the 1H- and 2H-tautomers, with the 1H-form generally being predominant in both gas and solution phases. researchgate.net In the case of this compound, the N1 position is substituted, which simplifies the tautomeric possibilities.

The presence of the hydroxyl group at the 5-position introduces additional tautomeric considerations, specifically keto-enol tautomerism. The equilibrium between the phenol (B47542) form (5-hydroxy) and a potential keto form can significantly influence the molecule's reactivity, affecting its aromaticity and the nucleophilicity of the ring system. This tautomerism is also influenced by solvent polarity and pH.

The reactivity of this compound is directly linked to its tautomeric state. The lone pairs on the nitrogen atoms and the oxygen of the hydroxyl groups are key sites for electrophilic attack and coordination. The specific tautomer present will dictate the most favorable reaction pathways. For instance, the N3-position of the triazole ring is a common site for alkylation and other electrophilic substitutions in N1-substituted benzotriazoles.

| Tautomerism Type | Involved Atoms | Predominant Form (General Case) |

| Prototropic (Annular) | N1, N2, N3 | 1H-benzotriazole researchgate.net |

| Keto-Enol | C5-O-H and C=O | Phenol (hydroxy) form |

Computational Analysis of Tautomeric Equilibria

Computational chemistry, particularly density functional theory (DFT), has been instrumental in elucidating the tautomeric equilibria of benzotriazole derivatives. researchgate.net Ab initio molecular orbital calculations and other theoretical methods have been employed to determine the relative stabilities of different tautomers. nih.gov

Studies on benzotriazole and its symmetrically substituted derivatives have shown that the asymmetric N(1)/N(3) protonated forms are generally more stable. nih.gov For this compound, computational models could predict the most stable tautomer by calculating the Gibbs free energies of the possible forms. Such calculations would consider the electronic effects of the hydroxypropyl and hydroxyl substituents on the benzotriazole core.

The inclusion of explicit solvent molecules in computational models is often necessary to accurately reproduce experimental observations, as intermolecular hydrogen bonding can significantly influence tautomeric preferences. nih.gov Theoretical studies can also provide insights into the transition states and energy barriers of the tautomerization process, offering a deeper understanding of the reaction dynamics.

| Computational Method | Application | Key Findings for Benzotriazoles |

| Density Functional Theory (DFT) | Determining tautomer stability | N(1)/N(3) protonated forms are more stable nih.gov |

| Ab initio calculations | Investigating reaction mechanisms | Provides insights into transition states |

| Continuum Solvent Models | Simulating solvent effects | Can be enhanced by including explicit solvent molecules nih.gov |

Complexation and Chelation Chemistry

The nitrogen atoms of the triazole ring and the oxygen atom of the 5-hydroxyl group in this compound make it an excellent candidate for acting as a ligand in coordination chemistry.

Ligand Properties of this compound

This compound can function as a multidentate ligand, capable of coordinating to metal ions through several of its heteroatoms. The specific coordination mode will depend on the metal ion, the reaction conditions, and the solvent system.

The nitrogen atoms of the benzotriazole ring are common coordination sites. rsc.orgsapub.org Additionally, the phenolic oxygen at the 5-position can deprotonate to form a metal-phenoxide bond, leading to the formation of stable chelate rings. The hydroxyl group on the propyl chain could also participate in coordination, although it is generally a weaker donor than the phenolic oxygen or the triazole nitrogens. The ability to form a five- or six-membered chelate ring involving the N1 or N2 and the C5-oxygen would significantly enhance the stability of the resulting metal complex.

Formation of Coordination Compounds with Transition Metals

Benzotriazole derivatives are known to form stable complexes with a variety of transition metals, including copper(II), nickel(II), cobalt(II), and zinc(II). sapub.orgresearchgate.netresearchgate.net The synthesis of these coordination compounds can often be achieved by reacting the benzotriazole ligand with a metal salt in a suitable solvent.

The resulting complexes can exhibit diverse geometries, such as octahedral or tetrahedral, depending on the coordination number of the metal ion and the stoichiometry of the ligand. nih.govresearchgate.net The formation of these complexes can be confirmed using various spectroscopic techniques, including infrared (IR) and UV-visible spectroscopy, as well as magnetic susceptibility measurements. These studies provide valuable information about the coordination environment of the metal ion and the nature of the metal-ligand bonds.

| Transition Metal | Potential Coordination Sites | Expected Complex Geometry |

| Copper (II) | N-atoms, O-atom of 5-OH | Square planar or distorted octahedral nih.gov |

| Nickel (II) | N-atoms, O-atom of 5-OH | Octahedral or tetrahedral researchgate.net |

| Cobalt (II) | N-atoms, O-atom of 5-OH | Octahedral or tetrahedral researchgate.net |

| Zinc (II) | N-atoms, O-atom of 5-OH | Tetrahedral researchgate.net |

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Elucidation of Molecular Structure through Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 1-(3-hydroxypropyl)benzotriazol-5-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques would be employed to unambiguously assign all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzotriazole (B28993) ring and the aliphatic protons of the 3-hydroxypropyl chain. The aromatic region would likely display a complex splitting pattern due to the substitution, requiring 2D techniques for definitive assignment. The propyl chain protons would appear as multiplets, with their chemical shifts indicative of their proximity to the nitrogen and oxygen atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule. The chemical shifts of the aromatic carbons would be influenced by the hydroxyl and triazole moieties, while the aliphatic carbons would be readily identifiable in the upfield region of the spectrum.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, allowing for the tracing of the proton network within the 3-hydroxypropyl chain and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton and carbon signals that are directly bonded, enabling the unambiguous assignment of carbon resonances based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for connecting the 3-hydroxypropyl substituent to the benzotriazole core and for assigning quaternary carbons.

Solid-State NMR: In the absence of single crystals for X-ray diffraction, solid-state NMR could provide valuable information about the molecular structure and packing in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution spectra of the solid material, revealing details about conformational polymorphism and intermolecular interactions.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-4 | 7.2-7.4 | C-4: 110-115 |

| H-6 | 6.8-7.0 | C-5: 150-155 |

| H-7 | 7.5-7.7 | C-6: 115-120 |

| N-CH₂ | 4.4-4.6 | C-7: 120-125 |

| CH₂-CH₂-CH₂ | 2.0-2.2 | C-7a: 140-145 |

| CH₂-OH | 3.6-3.8 | C-3a: 130-135 |

| OH (propyl) | Variable | N-CH₂: 45-50 |

| OH (ring) | Variable | CH₂-CH₂-CH₂: 30-35 |

| CH₂-OH: 60-65 |

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is highly sensitive to the functional groups and intermolecular interactions within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of both the phenolic and alcoholic hydroxyl groups, with the broadness suggesting the presence of hydrogen bonding. C-H stretching vibrations of the aromatic ring and the aliphatic chain would appear around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the benzotriazole ring would be observed in the 1450-1600 cm⁻¹ region. C-O stretching vibrations would be expected around 1050-1250 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The aromatic ring vibrations are typically strong in Raman spectra, which would aid in confirming the structure of the benzotriazole core.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3200-3600 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-2960 | Medium |

| C=C/C=N Stretch (Ring) | 1450-1600 | Medium-Strong |

| C-O Stretch | 1050-1250 | Strong |

Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

Electron Ionization (EI-MS): Under electron ionization conditions, this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would be key to confirming the structure. Common fragmentation pathways for benzotriazoles involve the loss of N₂ (28 Da), which is a characteristic feature. nih.gov The 3-hydroxypropyl side chain could undergo fragmentation through various pathways, including the loss of a water molecule (18 Da) from the hydroxyl group, or cleavage of the C-C bonds in the propyl chain.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and confirming the molecular formula.

Isotopic Analysis: The presence of naturally occurring isotopes of carbon (¹³C) and nitrogen (¹⁵N) would result in small peaks at M+1 and M+2 in the mass spectrum, the relative intensities of which can be used to further support the determined elemental composition.

Interactive Data Table: Plausible Mass Spectrometry Fragments

| m/z Value | Possible Fragment | Fragmentation Pathway |

| [M]⁺ | C₉H₁₁N₃O₂⁺ | Molecular Ion |

| [M-28]⁺ | C₉H₁₁O₂⁺ | Loss of N₂ |

| [M-18]⁺ | C₉H₉N₃O⁺ | Loss of H₂O |

| [M-45]⁺ | C₇H₆N₃O⁺ | Cleavage of the propyl chain |

UV-Vis Spectroscopy for Electronic Transitions and Tautomeric Forms

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used to study conjugation and the presence of different tautomeric forms. Benzotriazole and its derivatives are known to absorb UV radiation. researchgate.net

Electronic Transitions: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the benzotriazole ring system. libretexts.org The presence of the hydroxyl group on the benzene (B151609) ring is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzotriazole.

Tautomeric Forms: Benzotriazole can exist in two tautomeric forms: 1H-benzotriazole and 2H-benzotriazole. researchgate.net The position of the substituent on the nitrogen atom in this compound fixes the tautomeric form to the 1H-isomer. However, the phenolic hydroxyl group at the 5-position could potentially exist in equilibrium with its keto tautomer. UV-Vis spectroscopy can be a useful tool to investigate such tautomeric equilibria by observing changes in the absorption spectrum under different conditions (e.g., solvent polarity, pH).

Interactive Data Table: Anticipated UV-Vis Absorption Maxima

| Solvent | λmax (nm) | Transition |

| Methanol | ~280-300 | π → π |

| ~320-340 | n → π | |

| Cyclohexane | ~275-295 | π → π |

| ~315-335 | n → π |

X-ray Crystallography for Solid-State Structural Analysis (beyond basic identification)

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state.

Molecular Conformation: An X-ray crystal structure of this compound would provide precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystalline state. This would include the orientation of the 3-hydroxypropyl side chain relative to the benzotriazole ring.

Intermolecular Interactions: The crystal structure would also provide a detailed picture of the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of the molecules in the crystal lattice. nih.govnih.gov The hydroxyl groups are expected to be key players in forming an extensive hydrogen-bonding network. Understanding these interactions is crucial for comprehending the solid-state properties of the compound.

Polymorphism: It is possible that this compound could exist in different crystalline forms, known as polymorphs. X-ray crystallography would be essential for identifying and characterizing these different polymorphs, which can have distinct physical properties.

Due to the lack of specific experimental data in the public domain for this compound, a representative data table for X-ray crystallography cannot be generated. However, based on similar structures, one would expect the analysis to reveal a planar benzotriazole ring system with the substituent adopting a conformation that minimizes steric hindrance and maximizes favorable intermolecular interactions.

Computational and Theoretical Investigations of 1 3 Hydroxypropyl Benzotriazol 5 Ol

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the arrangement of electrons and the nature of chemical bonds within a molecule. These methods provide a detailed picture of the molecule's reactivity, stability, and electronic properties.

DFT Studies on Molecular Orbitals and Electron Density Distribution

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For derivatives of benzotriazole (B28993), DFT calculations, often employing the B3LYP functional with a basis set such as 6-311G**, are utilized to determine key electronic parameters. sci-hub.st

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in defining a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. sci-hub.st For 1-(3-Hydroxypropyl)benzotriazol-5-ol, the HOMO is expected to be localized primarily on the benzotriazole ring system, which is rich in π-electrons. The LUMO, conversely, is also anticipated to be distributed over the aromatic system. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. sci-hub.st

The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). In this compound, the nitrogen atoms of the triazole ring and the oxygen atoms of the hydroxyl groups are expected to be regions of high electron density (negative potential), making them susceptible to electrophilic attack. The hydrogen atoms, particularly those of the hydroxyl groups, will exhibit positive potential.

| Parameter | Representative Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

*Note: These are typical values for a benzotriazole derivative and not specific experimental or calculated values for this compound.

Ab Initio Methods for Energy Profiles and Reaction Paths

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and coupled-cluster (CC) methods, are based on first principles without the use of empirical parameters. These methods are employed to calculate accurate energy profiles and to study reaction mechanisms.

For benzotriazole and its derivatives, ab initio calculations have been instrumental in studying tautomeric equilibria. researchgate.net The relative energies of the 1H- and 2H-tautomers of the benzotriazole ring system can be determined with high accuracy. These calculations have shown that the choice of method and basis set can significantly influence the predicted relative stabilities of the tautomers. For instance, while HF methods may favor one tautomer, MP2 and CC methods might predict a different order of stability or very similar energies for both. researchgate.net The inclusion of zero-point energy corrections is often crucial for obtaining results that align with experimental observations. researchgate.net

These methods can also be used to map out the potential energy surface for chemical reactions, such as proton transfer, which is central to understanding the interconversion between tautomers. By identifying transition states and calculating activation barriers, a detailed picture of the reaction dynamics can be obtained.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion, MD simulations can track the movements of atoms and molecules over time, providing insights into conformational changes and interactions with the surrounding environment.

For a flexible molecule like this compound, which has a rotatable hydroxypropyl side chain, MD simulations can be used to explore its conformational landscape. These simulations can identify the most stable conformations (rotamers) and the energy barriers between them. The choice of force field is critical for the accuracy of MD simulations.

MD simulations are also invaluable for studying the interactions between a solute and solvent molecules. In an aqueous environment, the hydroxyl groups of this compound are expected to form hydrogen bonds with water molecules. MD simulations can quantify the number and lifetime of these hydrogen bonds, providing a detailed picture of the molecule's solvation shell. Such simulations have been used to study the interaction of hydroxylated benzotriazoles with water molecules at a solid interface, highlighting the importance of hydrogen bonding in these systems. researchgate.net

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure determination.

For nuclear magnetic resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can accurately predict the chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei. researchgate.net For benzotriazole, GIAO calculations have been shown to provide a sound basis for the assignment of NMR signals. researchgate.net By calculating the NMR spectra for different possible isomers or tautomers of this compound, one can aid in the interpretation of experimental spectra and confirm the predominant form in solution.

Similarly, theoretical vibrational (infrared and Raman) spectra can be calculated. The computed frequencies and intensities can be compared with experimental spectra to aid in the assignment of vibrational modes. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| C4 | 127.5 | 128.2 |

| C5 | 118.9 | 119.5 |

| C6 | 118.9 | 119.5 |

| C7 | 127.5 | 128.2 |

| C7a | 144.1 | 145.0 |

| C3a | 132.8 | 133.5 |

*Note: This table illustrates the typical level of agreement between experimental and GIAO-calculated values and does not represent data for this compound.

Theoretical Studies on Tautomeric Preferences and Interconversion Barriers

The benzotriazole ring system can exist in two tautomeric forms: the 1H-tautomer and the 2H-tautomer. The position of the proton on the triazole ring can significantly affect the molecule's properties, including its dipole moment, hydrogen bonding capability, and reactivity.

Theoretical studies on the parent benzotriazole molecule have shown that the 1H- and 2H-tautomers have very similar energies, with the 1H-tautomer being slightly more stable in many cases, especially when zero-point energy corrections are included. researchgate.net The relative stability of the tautomers can be influenced by the solvent and the presence of substituents.

For this compound, the N-1 position is substituted with the hydroxypropyl group, meaning the tautomerism would involve the remaining N-H proton of the triazole ring, which is not present in this N-substituted derivative. However, if we consider the parent 5-hydroxybenzotriazole (B1418087), tautomerism between the 1H and 2H forms would be a key consideration. Theoretical calculations would be essential to determine which tautomer is more stable. The presence of the hydroxyl group at the 5-position and the hydroxypropyl group at the N-1 position would influence the electron distribution in the ring and, consequently, the relative energies of the tautomers.

Furthermore, computational methods can be used to calculate the energy barrier for the interconversion between the tautomers. This is typically achieved by locating the transition state structure for the proton transfer reaction and calculating its energy relative to the tautomers. This barrier provides information about the rate at which the tautomers interconvert.

Applications of 1 3 Hydroxypropyl Benzotriazol 5 Ol in Specialized Chemical Fields

Role in Advanced Organic Synthesis as a Key Intermediate

Benzotriazole (B28993) and its derivatives are well-established as versatile intermediates and auxiliaries in organic synthesis. nih.govnih.gov They can function as leaving groups, activating agents, and synthons for the introduction of various functionalities. nih.gov

Precursor in Heterocyclic Synthesis

Derivatives of benzotriazole are often employed as starting materials for the synthesis of more complex heterocyclic systems. gsconlinepress.commdpi.com The triazole moiety can participate in various cyclization and condensation reactions to form fused-ring structures with potential biological activities. gsconlinepress.com

Building Block for Complex Molecular Architectures

The benzotriazole scaffold serves as a rigid building block in the construction of larger, more intricate molecules. nih.gov Its ability to be substituted at multiple positions allows for the creation of diverse molecular frameworks with specific three-dimensional arrangements.

Contributions to Materials Science and Polymer Chemistry

In the realm of materials science, benzotriazole derivatives are primarily known for their stabilizing properties.

Monomer or Modifier in Polymer Synthesis

Certain functionalized benzotriazoles can be synthesized to act as monomers or co-monomers in polymerization reactions. researchgate.net For instance, vinyl-substituted benzotriazoles have been copolymerized with other monomers like styrene (B11656) to create polymers with inherent UV-stabilizing properties. researchgate.net This incorporation into the polymer backbone can prevent leaching of the stabilizer over time.

Functionalization of Surfaces and Nanomaterials

The functionalization of surfaces and nanoparticles is a strategy to enhance their properties and compatibility with other materials. nih.gov While the specific use of 1-(3-hydroxypropyl)benzotriazol-5-ol is not documented, other benzotriazole derivatives are used to prevent corrosion on metal surfaces by forming a protective layer. beilstein-journals.org

Applications in Analytical Chemistry and Sensor Development

The potential for benzotriazole derivatives in analytical chemistry often stems from their ability to interact with metal ions or other analytes, leading to a detectable signal. However, no specific applications for this compound in this field could be found.

Lack of Publicly Available Research on this compound in Specialized Chemical Fields

Following a comprehensive search of scientific literature and databases, it has been determined that there is a significant lack of publicly available research specifically detailing the applications of the chemical compound This compound in the specialized fields of metal ion detection, chemosensor development, and catalytic applications within organometallic chemistry.

While the broader family of benzotriazole derivatives has been the subject of extensive research for their versatile chemical properties, including their roles as ligands and in materials science, specific studies focusing on the unique contributions of the this compound structure in the requested areas could not be identified. The scientific community has explored various substituted benzotriazoles for the applications outlined, but data and research findings directly attributable to this compound are not present in the accessible scientific domain.

Consequently, it is not possible to provide a detailed and scientifically accurate article on the "" as per the requested outline, which includes:

Catalytic Applications and Ligand Design in Organometallic Chemistry

It is possible that research on this specific compound exists but has not been published in publicly accessible forums, or that its potential in these specialized fields has not yet been explored.

Derivatives and Structural Modifications of 1 3 Hydroxypropyl Benzotriazol 5 Ol

Synthesis and Reactivity of N-Substituted Derivatives

The synthesis of N-substituted derivatives of 1-(3-hydroxypropyl)benzotriazol-5-ol can be approached through various synthetic strategies, primarily involving the alkylation of the benzotriazole (B28993) nitrogen atoms. The presence of the N1-hydroxypropyl group directs further substitution to the N2 or N3 positions of the triazole ring, though regioselectivity can be a challenge.

A common method for N-alkylation involves the reaction of the parent compound with alkyl halides in the presence of a base. The choice of base and solvent can influence the ratio of N1, N2, and N3-substituted products. For instance, using a strong base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF) typically favors N1-alkylation, but since the N1 position is already occupied, substitution will be directed to other available nitrogen atoms. Microwave-assisted synthesis has also emerged as an efficient method for the N-alkylation of benzotriazoles, often leading to shorter reaction times and higher yields gsconlinepress.com.

The reactivity of the resulting N-substituted derivatives is largely dictated by the nature of the newly introduced substituent. For example, the introduction of an additional alkyl group can increase the lipophilicity of the molecule, potentially affecting its solubility and biological activity. If the introduced substituent contains a reactive functional group, it opens up possibilities for further chemical transformations.

| Derivative Type | Synthetic Method | Key Reagents | Potential Reactivity |

| N2-Alkyl Derivatives | Direct Alkylation | Alkyl halide, Base (e.g., K2CO3, NaH) | Further functionalization of the alkyl chain |

| N3-Alkyl Derivatives | Direct Alkylation | Alkyl halide, Base (e.g., K2CO3, NaH) | Altered electronic properties of the triazole ring |

| N-Acyl Derivatives | Acylation | Acyl chloride, Base (e.g., Pyridine) | Hydrolysis to regenerate the parent compound |

This table is generated based on general principles of benzotriazole chemistry and may not reflect specific experimental data for this compound.

Modifications of the Hydroxypropyl Side Chain

The hydroxypropyl side chain at the N1-position is a prime target for structural modifications, offering the potential to fine-tune the compound's properties. These modifications can be categorized into changes in the chain length and branching, and the introduction of additional functional groups.

The length and branching of the N-alkyl chain can significantly influence the biological activity of benzotriazole derivatives. Studies on other N-hydroxyalkyl benzotriazoles have shown that the pharmacological activity can be dependent on the alkyl chain length, with a propan-1-olic chain often showing favorable results nih.gov. Shortening the alkyl chain has been observed to lead to a loss of activity in some cases nih.gov.

| Modification | Potential Effect on Properties |

| Chain Elongation | Increased lipophilicity, potential for enhanced biological interactions |

| Chain Shortening | Decreased lipophilicity, potential loss of specific biological activity nih.gov |

| Introduction of Branching | Increased steric hindrance, altered binding affinity to targets |

This table illustrates general trends observed in benzotriazole derivatives and should be considered in the context of the specific parent compound.

The terminal hydroxyl group of the 3-hydroxypropyl chain is a versatile handle for introducing a wide array of functional groups. Standard organic transformations can be employed to convert the hydroxyl group into ethers, esters, amines, and other functionalities.

For instance, etherification can be achieved by reacting the parent compound with an alkyl halide under Williamson ether synthesis conditions. Esterification can be carried out using acyl chlorides or carboxylic anhydrides in the presence of a suitable catalyst or base. The hydroxyl group can also be oxidized to an aldehyde or a carboxylic acid, providing a gateway to a host of other derivatives through reactions such as reductive amination or amide bond formation. The introduction of these functional groups can dramatically alter the polarity, reactivity, and potential applications of the resulting derivatives. For example, introducing an amino group could impart basic properties and allow for the formation of salts, potentially increasing aqueous solubility.

Benzotriazole Ring Modifications and Their Impact on Properties

Modification of the benzotriazole ring itself offers another avenue for creating derivatives with unique properties. Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, can be used to introduce substituents onto the benzene (B151609) portion of the benzotriazole core. The position of these substitutions is directed by the existing electron-donating hydroxyl group and the electron-withdrawing triazole ring.

The introduction of substituents on the benzotriazole ring can have a profound impact on the electronic properties and biological activity of the molecule. For example, the introduction of small hydrophobic groups like chlorine or methyl groups has been shown to enhance the antifungal activity of some benzotriazole derivatives nih.gov. Conversely, the introduction of a chlorine atom in other benzotriazole series has been reported to decrease antiproliferative activity mdpi.com. The nature and position of the substituent are therefore critical in determining the resulting properties.

| Ring Modification | Reagents | Potential Impact on Properties |

| Halogenation | Halogenating agent (e.g., NCS, NBS) | Altered electronic properties, potential for enhanced biological activity nih.gov |

| Nitration | Nitrating mixture (HNO3/H2SO4) | Increased electron-withdrawing character, precursor for amino derivatives |

| Sulfonation | Fuming sulfuric acid | Increased water solubility, altered acidity |

This table is based on general reactivity patterns of benzotriazoles and the directing effects of existing substituents.

Structure-Reactivity/Application Relationships in Derivatives

The relationship between the structure of this compound derivatives and their reactivity and potential applications is a key area of interest. By systematically modifying the different parts of the molecule, it is possible to establish structure-activity relationships (SAR) that can guide the design of new compounds with desired properties.

For instance, in the context of biological activity, modifications that enhance the molecule's ability to interact with a specific biological target are sought. This could involve optimizing the length and functionality of the side chain to improve binding affinity or adjusting the electronic properties of the benzotriazole ring to enhance reactivity. In many benzotriazole derivatives, the presence of a larger conjugated system from the fused benzene ring facilitates π-π stacking interactions, and the nitrogen atoms can form hydrogen bonds, which are important for binding to enzymes and receptors hilarispublisher.com.

The introduction of a 2-hydroxybenzoyl group at the N1-position of 5-substituted-benzotriazoles has been shown to result in potent vasorelaxing activity, highlighting the importance of the substituent at the N1 position nih.gov. In contrast, replacing this with a 2-hydroxybenzyl group significantly decreased activity, emphasizing the role of the electron-accepting carbonyl group nih.gov. While this is not directly the hydroxypropyl side chain, it underscores the sensitivity of the biological activity to the nature of the N1-substituent.

Future Directions and Emerging Research Avenues for 1 3 Hydroxypropyl Benzotriazol 5 Ol

Integration with Flow Chemistry and Automated Synthesis

Currently, there is no specific information available in the scientific literature regarding the synthesis of 1-(3-Hydroxypropyl)benzotriazol-5-ol using flow chemistry or automated synthesis platforms. The development of such methods would be a crucial first step in enabling its broader study. Flow chemistry offers potential advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for higher yields and purity. An automated synthesis approach would allow for the rapid generation of analogues and derivatives, facilitating structure-activity relationship (SAR) studies.

A hypothetical workflow for developing a flow synthesis could involve the reaction of a substituted aminophenol with a suitable nitrite (B80452) source to form the benzotriazole (B28993) ring, followed by N-alkylation with a 3-halopropanol derivative. The optimization of this process would require systematic screening of reaction conditions, such as temperature, residence time, and reagent stoichiometry, which could be efficiently performed using automated systems.

Exploration of Novel Catalytic Systems Utilizing this compound

The potential for this compound to act as a ligand in novel catalytic systems is an area ripe for exploration. The benzotriazole core, with its multiple nitrogen atoms, and the appended hydroxyl groups could serve as coordination sites for various metal centers. The specific stereoelectronic properties imparted by the substituents would influence the catalytic activity and selectivity of the resulting metal complexes.

Future research could focus on synthesizing and characterizing coordination complexes of this compound with transition metals such as copper, palladium, or rhodium. These complexes could then be screened for catalytic activity in a range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The data from these studies would be crucial in determining the potential of this compound as a scaffold for catalyst design.

Advanced Material Design Based on its Unique Structural Features

The unique structural features of this compound, particularly the presence of both hydrogen bond donors (-OH) and acceptors (triazole nitrogens), suggest its potential as a building block for advanced materials. These functional groups could facilitate the formation of supramolecular assemblies, coordination polymers, or metal-organic frameworks (MOFs) through hydrogen bonding and metal coordination.

Investigations into the self-assembly properties of this compound in different solvents and in the presence of various metal ions could lead to the discovery of new materials with interesting topologies and properties. Potential applications for such materials could include gas storage, separation, or sensing. The thermal and chemical stability of these materials would need to be thoroughly characterized to assess their viability for practical applications.

Deeper Theoretical Insights into Complex Reaction Pathways

In the absence of experimental data, theoretical studies can provide valuable insights into the potential reactivity and properties of this compound. Density functional theory (DFT) calculations could be employed to predict its molecular geometry, electronic structure, and spectroscopic properties. Such calculations could also be used to model its interaction with metal ions and to explore the mechanisms of potential catalytic reactions.

Computational studies could help to guide future experimental work by identifying promising avenues for research and by providing a framework for interpreting experimental results. For example, theoretical calculations could predict the most likely coordination modes of the ligand with different metals, which could then be targeted for synthesis.

Interdisciplinary Research with Emerging Technologies

The advancement of our understanding of this compound will likely require an interdisciplinary approach, integrating emerging technologies. For instance, high-throughput screening methods could be used to rapidly assess its biological activity against a wide range of targets. The use of artificial intelligence and machine learning algorithms could help to analyze the large datasets generated from such screens and to identify potential structure-activity relationships.

Furthermore, advanced analytical techniques, such as in-situ spectroscopy and crystallography, will be essential for characterizing the compound and its derivatives, as well as any materials or catalytic systems derived from it. Collaborations between synthetic chemists, computational chemists, materials scientists, and biologists will be crucial for unlocking the full potential of this currently understudied molecule.

Q & A

Q. What are the optimized synthetic routes for 1-(3-Hydroxypropyl)benzotriazol-5-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves condensation reactions between benzotriazole derivatives and hydroxypropyl precursors. Key parameters include:

- Catalysts : Use of strong bases (e.g., NaH) to activate intermediates .

- Solvents : Polar aprotic solvents (e.g., DMF) enhance reactivity .

- Temperature : Controlled heating (60–80°C) minimizes side reactions .

Optimization employs Design of Experiments (DoE) to evaluate interactions between variables (e.g., time, temperature, stoichiometry). For example, a 2³ factorial design can identify critical factors affecting yield . Post-synthesis purification via column chromatography or recrystallization is recommended for high purity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms hydroxypropyl linkage .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., O–H···N interactions) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- FT-IR : Detects functional groups (e.g., OH stretch at ~3200 cm⁻¹) .

Cross-validation using multiple techniques reduces structural ambiguity.

Q. How does pH and temperature affect the stability of this compound in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies under varying conditions:

- pH Range : Test buffered solutions (pH 3–11) at 25°C and 40°C.

- Analytical Tools : Monitor degradation via HPLC-UV at 254 nm .

- Kinetic Analysis : Use Arrhenius plots to predict shelf life .

Hydroxypropyl groups may hydrolyze under acidic conditions, while benzotriazole rings are stable in neutral to mildly alkaline media .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Computational Modeling : Density Functional Theory (DFT) calculates transition-state energies to predict regioselectivity .

- Isotopic Labeling : Use ¹⁸O-labeled water to track hydroxyl group participation in hydrolysis .

- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .

Mechanistic studies reveal that steric hindrance from the hydroxypropyl group directs nucleophilic attack to the benzotriazole C4 position .

Q. How can computational tools optimize the design of this compound derivatives for enhanced bioactivity?

- Methodological Answer :

- Molecular Docking : Screen derivatives against target proteins (e.g., enzymes) using AutoDock Vina .

- QSAR Models : Train models on datasets linking structural descriptors (e.g., logP, polar surface area) to activity .

- COMSOL Multiphysics : Simulate diffusion kinetics in biological matrices to predict bioavailability .

AI-driven platforms enable rapid virtual screening and iterative design .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Statistical Validation : Apply principal component analysis (PCA) to identify outlier spectra .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

- Crystallographic Refinement : Use SHELXL to adjust thermal parameters and occupancy rates in ambiguous regions .

Contradictions often arise from dynamic effects (e.g., tautomerism) or impurities—re-synthesis and re-analysis under controlled conditions are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.